molecular formula C11H16ClN3 B1399261 4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine CAS No. 1316225-86-1

4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine

Cat. No. B1399261
M. Wt: 225.72 g/mol
InChI Key: NPPHUMHZTRYDCT-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines .

Scientific Research Applications

Structural and Crystallographic Studies

4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine and its analogs have been studied for their structural and crystallographic properties. For instance, Trilleras et al. (2009) investigated 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, which shares a structural similarity, revealing insights into its electronic structure and hydrogen bonding patterns (Trilleras et al., 2009). Similarly, structural parameters and electronic characteristics of thiopyrimidine derivatives were explored by Hussain et al. (2020), highlighting their potential in nonlinear optics and medicine (Hussain et al., 2020).

Biological Interactions and Potential Applications

Various derivatives of pyrimidine, including those structurally related to 4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine, have been synthesized and studied for their interactions with biological systems. Pivazyan et al. (2019) investigated the biological activity of new pyrimidine derivatives, revealing their potential as plant growth stimulators (Pivazyan et al., 2019). Additionally, interactions with DNA have been studied, as in the work of Zhang et al. (2013), who examined the interaction of a related pyrimidine derivative with calf thymus DNA, suggesting a potential groove mode of binding (Zhang et al., 2013).

Chemical Synthesis and Optimization

The chemical synthesis and optimization of pyrimidine derivatives, including those structurally related to 4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine, is an active area of research. Techniques for synthesizing various pyrimidine derivatives, evaluating their yields, and optimizing their synthesis methods have been explored. For example, Kou et al. (2022) developed a rapid synthesis method for 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate for anticancer drugs (Kou et al., 2022).

Future Directions

Given the wide range of biological activities of pyrimidines, there is potential for the development of new therapeutic agents. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-13-10(7-11(12)14-8)9-3-5-15(2)6-4-9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPHUMHZTRYDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(1-methylpiperidin-4-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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